molecular formula C7H16N2S B1356306 1-[2-(Methylsulfanyl)ethyl]piperazine CAS No. 56764-71-7

1-[2-(Methylsulfanyl)ethyl]piperazine

Cat. No.: B1356306
CAS No.: 56764-71-7
M. Wt: 160.28 g/mol
InChI Key: UGZMAGZLJLYEAN-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]piperazine is a chemical compound with the molecular formula C7H16N2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfanyl)ethyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves the ring opening of aziridines under the action of N-nucleophiles. This method is advantageous due to its operational simplicity and high yield . Additionally, the intermolecular cycloaddition of alkynes bearing amino groups has been employed in the large-scale synthesis of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)ethyl]piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(Methylsulfanyl)ethyl]piperazine can be compared with other piperazine derivatives, such as:

    1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine: This compound has a similar structure but with a methyl group attached to the piperazine ring.

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(methylsulfanyl)phenyl]piperazine: This derivative contains additional aromatic groups, which may confer different chemical and biological properties.

Properties

IUPAC Name

1-(2-methylsulfanylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMAGZLJLYEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522677
Record name 1-[2-(Methylsulfanyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56764-71-7
Record name 1-[2-(Methylsulfanyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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